12-OxoETE

Description

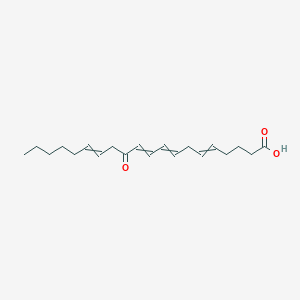

Structure

3D Structure

Properties

CAS No. |

108437-64-5 |

|---|---|

Molecular Formula |

C20H30O3 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(5Z,8Z,10E,14Z)-12-oxoicosa-5,8,10,14-tetraenoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+ |

InChI Key |

GURBRQGDZZKITB-VXBMJZGYSA-N |

Isomeric SMILES |

CCCCC/C=C\CC(=O)/C=C/C=C\C/C=C\CCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC(=O)C=CC=CCC=CCCCC(=O)O |

Appearance |

Assay:≥90%A solution in ethanol |

physical_description |

Solid |

Synonyms |

12-KETE 12-keto-5,8,11,13-eicosatetraenoic acid |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Function of 12-OxoETE: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Oxo-5,8,10,14-eicosatetraenoic acid (12-OxoETE) is a bioactive lipid mediator derived from the enzymatic oxidation of 12-hydroxyeicosatetraenoic acid (12-HETE). As a downstream metabolite in the 12-lipoxygenase (12-LOX) pathway, 12-OxoETE has emerged as a significant signaling molecule implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the biological functions of 12-OxoETE, with a particular focus on its roles in inflammation and cancer. We delve into its biosynthesis and metabolism, receptor-mediated signaling pathways, and quantifiable biological activities. Detailed experimental protocols for key assays and visual representations of signaling cascades are provided to facilitate further research and therapeutic development targeting this pathway.

Introduction

Eicosanoids, a class of signaling molecules derived from the metabolism of arachidonic acid and other polyunsaturated fatty acids, are critical regulators of cellular function in health and disease. The 12-lipoxygenase (12-LOX) pathway gives rise to a series of bioactive lipids, including the hydroxyeicosatetraenoic acids (HETEs) and their oxidized derivatives. Among these, 12-OxoETE has garnered increasing attention for its potent biological activities. This document serves as a technical resource for researchers and drug development professionals, summarizing the current understanding of 12-OxoETE's biological functions, mechanisms of action, and methods for its study.

Biosynthesis and Metabolism of 12-OxoETE

12-OxoETE is not a primary product of arachidonic acid metabolism but is rather formed from its precursor, 12-HETE. The biosynthetic and metabolic pathways are crucial for regulating the local concentrations and, consequently, the biological activity of 12-OxoETE.

Biosynthesis:

The primary route for 12-OxoETE formation involves the oxidation of 12-HETE. This conversion is catalyzed by a microsomal NAD+-dependent 12-hydroxyeicosanoid dehydrogenase.[1] This enzymatic step converts the hydroxyl group at the 12th carbon of 12-HETE into a keto group, yielding 12-OxoETE. This process has been observed in various cell types, including porcine polymorphonuclear leukocytes, rabbit and cow corneal epithelium, and mouse keratinocytes.[1]

Alternatively, 12-OxoETE can be formed non-enzymatically from 12-hydroperoxyeicosatetraenoic acid (12-HpETE), the initial product of the 12-LOX enzyme.[1]

Metabolism:

Once formed, 12-OxoETE can be further metabolized, leading to a modulation of its biological activity. A key metabolic pathway involves the reduction of the 10,11-double bond by a cytosolic NADH-dependent 12-oxoeicosanoid Δ10-reductase, forming 12-oxo-5Z,8Z,14Z-eicosatrienoic acid (12-oxo-ETrE).[1][2] Subsequently, a 12-ketoreductase can reduce the keto group of 12-oxo-ETrE to a hydroxyl group, yielding 12(R)-hydroxy-5Z,8Z,14Z-eicosatrienoic acid (12(R)-HETrE) and, to a lesser extent, 12(S)-HETrE.[1][2]

Figure 1: Biosynthesis and metabolism of 12-OxoETE.

Biological Functions and Signaling Pathways

12-OxoETE exerts its biological effects by interacting with specific cellular targets, including G protein-coupled receptors (GPCRs) and nuclear receptors. These interactions trigger downstream signaling cascades that modulate a range of cellular processes, most notably inflammation and cancer progression.

Role in Inflammation

12-OxoETE is recognized as a modulator of inflammatory responses, primarily through its actions on leukocytes.

Chemotaxis and Leukocyte Activation:

12-OxoETE, along with its precursor 12-HETE, can stimulate the directed migration (chemotaxis) of neutrophils.[2] While its chemotactic activity is considered modest compared to other chemoattractants, it contributes to the overall inflammatory milieu.[1]

Calcium Mobilization:

An early event in leukocyte activation is the mobilization of intracellular calcium. 12-OxoETE has been shown to induce a rapid, dose-dependent increase in cytoplasmic free calcium in human neutrophils, with effects detectable at concentrations of 10⁻⁸ M or greater.[3] This effect is thought to be mediated, at least in part, through the leukotriene B4 (LTB4) receptor 2 (BLT2).[4]

Role in Cancer

The 12-LOX pathway and its metabolites, including 12-HETE and by extension 12-OxoETE, are increasingly implicated in cancer biology.

Cell Proliferation and Survival:

Signaling initiated by the 12-LOX pathway can promote cancer cell proliferation and survival. This is often mediated through the activation of pro-survival signaling pathways such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and NF-κB pathways.[1]

Metastasis:

12-HETE has been shown to enhance tumor cell metastasis, and while the specific role of 12-OxoETE in this process is less defined, it is likely to contribute to the overall pro-metastatic environment created by the 12-LOX pathway.

Receptor-Mediated Signaling

The biological effects of 12-OxoETE are transduced through interactions with several receptors.

G Protein-Coupled Receptors (GPCRs):

-

GPR31: While primarily identified as the receptor for 12(S)-HETE, the structural similarity of 12-OxoETE suggests potential interaction. Activation of GPR31 by 12(S)-HETE leads to the activation of Gαi/o proteins, resulting in the stimulation of the MAPK/ERK and NF-κB signaling pathways.[1]

-

Leukotriene B4 Receptor 2 (BLT2): 12-OxoETE is recognized as an agonist for the BLT2 receptor, a low-affinity receptor for LTB4.[4] This interaction is implicated in the chemotactic and calcium-mobilizing effects of 12-OxoETE in neutrophils.[1][4]

Figure 2: 12-OxoETE signaling through GPCRs.

Nuclear Receptors:

-

Peroxisome Proliferator-Activated Receptor γ (PPARγ): 12-OxoETE has been shown to activate PPARγ, a nuclear receptor that plays a key role in regulating lipid metabolism and inflammation.[5] The activation of PPARγ by 12-OxoETE suggests a potential role in modulating gene expression related to these processes.

Figure 3: 12-OxoETE signaling through PPARγ.

Quantitative Data

The following tables summarize the available quantitative data for 12-OxoETE and related compounds.

Table 1: Receptor Binding Affinities and Potencies

| Ligand | Receptor/Assay | Value | Cell Type/System | Reference |

| 12(S)-HETE | GPR31 | Kd = 4.8 nM | PC3 human prostate cancer cells | [4] |

| 5-oxo-12S-HETE | Inhibition of 5-oxo-ETE-induced calcium mobilization | IC50 = 0.5 µM | Human neutrophils | |

| 12-OxoETE | Calcium Mobilization | Detectable at ≥ 10⁻⁸ M | Human neutrophils | [3] |

Table 2: Biological Activity Data

| Compound | Biological Activity | Potency/Effect | Cell Type | Reference |

| 12-OxoETE | Neutrophil Chemotaxis | Modest activity | Human neutrophils | [1] |

| 12-OxoETE | Neutrophil Calcium Mobilization | Induces rapid, dose-dependent increase | Human neutrophils | [3] |

| 12(R)-HETE | Neutrophil Calcium Transients & Aggregation | Relative potency = 0.1 (vs. 5-HETE=1) | Human neutrophils | [4] |

| 12(S)-HETE | Neutrophil Calcium Transients & Aggregation | Relative potency = 0.01 (vs. 5-HETE=1) | Human neutrophils | [4] |

| 12-OxoETE | Neutrophil Calcium Transients & Aggregation | Relative potency = 0.003 (vs. 5-HETE=1) | Human neutrophils | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of 12-OxoETE are provided below.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This protocol describes a method to assess the chemotactic potential of 12-OxoETE on isolated human neutrophils.

Materials:

-

Ficoll-Paque PLUS

-

Dextran (B179266) T-500

-

Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺

-

HBSS with Ca²⁺/Mg²⁺

-

Boyden chambers with polycarbonate filters (5 µm pore size)

-

12-OxoETE

-

Chemoattractant (e.g., fMLP as a positive control)

-

Calcein-AM

-

Fluorescence plate reader

Procedure:

-

Neutrophil Isolation:

-

Isolate neutrophils from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to remove red blood cells.

-

Perform hypotonic lysis to remove any remaining erythrocytes.

-

Wash the neutrophil pellet with HBSS without Ca²⁺/Mg²⁺ and resuspend in HBSS with Ca²⁺/Mg²⁺ at a concentration of 1 x 10⁶ cells/mL.

-

-

Assay Setup:

-

Prepare serial dilutions of 12-OxoETE and the positive control (fMLP) in HBSS with Ca²⁺/Mg²⁺.

-

Add 30 µL of the test compounds or control to the lower wells of the Boyden chamber.

-

Place the polycarbonate filter over the lower wells.

-

Add 50 µL of the neutrophil suspension to the upper wells.

-

-

Incubation:

-

Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.

-

-

Quantification of Migration:

-

After incubation, remove the filter and wipe the cells from the upper side of the filter.

-

Stain the migrated cells on the lower side of the filter with Calcein-AM.

-

Lyse the stained cells and measure the fluorescence using a fluorescence plate reader.

-

Calculate the chemotactic index as the fold increase in migration in response to the chemoattractant compared to the buffer control.

-

Calcium Mobilization Assay

This protocol outlines a method to measure changes in intracellular calcium concentration in response to 12-OxoETE.

Materials:

-

Isolated human neutrophils (as described in 5.1)

-

HBSS with Ca²⁺/Mg²⁺

-

Fura-2 AM or Fluo-4 AM

-

Pluronic F-127

-

12-OxoETE

-

Ionomycin (B1663694) (positive control)

-

EGTA (negative control)

-

Fluorimeter or fluorescence plate reader

Procedure:

-

Cell Loading:

-

Resuspend isolated neutrophils in HBSS with Ca²⁺/Mg²⁺ at 1-2 x 10⁶ cells/mL.

-

Add Fura-2 AM (final concentration 2-5 µM) and an equal volume of 20% Pluronic F-127.

-

Incubate for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS with Ca²⁺/Mg²⁺ to remove extracellular dye.

-

Resuspend the cells in HBSS with Ca²⁺/Mg²⁺ at 1 x 10⁶ cells/mL.

-

-

Measurement:

-

Place the cell suspension in a cuvette in a fluorimeter or in the wells of a black-walled microplate for a plate reader.

-

Establish a baseline fluorescence reading.

-

Add 12-OxoETE at the desired concentration and record the change in fluorescence over time. For Fura-2, measure the ratio of fluorescence at 340 nm and 380 nm excitation. For Fluo-4, measure the fluorescence intensity at ~516 nm emission.

-

Add ionomycin as a positive control to determine the maximal calcium response.

-

Add EGTA to chelate extracellular calcium and determine the contribution of intracellular calcium stores.

-

PPARγ Transactivation Assay

This protocol describes a reporter gene assay to assess the ability of 12-OxoETE to activate PPARγ.

Materials:

-

Mammalian cell line (e.g., HEK293T or HepG2)

-

PPARγ expression vector

-

RXRα expression vector

-

PPAR-responsive element (PPRE)-luciferase reporter vector

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

12-OxoETE

-

Rosiglitazone (positive control)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture the chosen cell line in appropriate growth medium.

-

Seed cells into 24-well plates.

-

Co-transfect the cells with the PPARγ expression vector, RXRα expression vector, and the PPRE-luciferase reporter vector using a suitable transfection reagent. A control vector expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

-

-

Treatment:

-

After 24 hours, replace the medium with fresh medium containing various concentrations of 12-OxoETE or rosiglitazone. Include a vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

After 18-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control.

-

Conclusion

12-OxoETE is a biologically active lipid mediator with significant roles in inflammation and cancer. Its synthesis from 12-HETE and its subsequent metabolism represent key control points in regulating its signaling activities. Through interactions with GPCRs like BLT2 and nuclear receptors such as PPARγ, 12-OxoETE can modulate critical cellular functions including chemotaxis, calcium signaling, and gene expression. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further elucidate the complex biology of 12-OxoETE and to explore its potential as a therapeutic target in inflammatory diseases and oncology. Further research is warranted to fully understand the specific contributions of 12-OxoETE in various physiological and pathological contexts and to develop selective modulators of its signaling pathways.

References

- 1. Effects of oxo and dihydro metabolites of 12-hydroxy-5,8,10,14-eicosatetraenoic acid on chemotaxis and cytosolic calcium levels in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 3. Chemical and biological characterization of oxo-eicosatetraenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Synthesis of 12-OxoETE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Oxo-5,8,10,14-eicosatetraenoic acid (12-OxoETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid. As a member of the eicosanoid family, it is implicated in a variety of physiological and pathological processes, including inflammation, cell proliferation, and signal transduction. Understanding the endogenous synthesis pathways of 12-OxoETE is crucial for elucidating its biological functions and for the development of therapeutic agents targeting its production and activity. This technical guide provides an in-depth overview of the core synthesis pathways of 12-OxoETE, complete with quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.

Core Synthesis Pathways of 12-OxoETE

The endogenous synthesis of 12-OxoETE from arachidonic acid is a multi-step process involving several key enzymes. The primary pathways are initiated by the oxygenation of arachidonic acid by lipoxygenases (LOX) or cytochrome P450 (CYP) enzymes, leading to the formation of 12-hydroxyeicosatetraenoic acid (12-HETE), which is then oxidized to 12-OxoETE.

Lipoxygenase (LOX) Pathway

The lipoxygenase pathway is a major route for the synthesis of 12-HETE, the immediate precursor of 12-OxoETE.

-

Formation of 12-Hydroperoxyeicosatetraenoic Acid (12-HpETE): Arachidonic acid is first converted to 12-hydroperoxyeicosatetraenoic acid (12-HpETE). This reaction is catalyzed by specific lipoxygenases:

-

Arachidonate 12-lipoxygenase (ALOX12): Predominantly found in platelets and skin, ALOX12 stereo-specifically produces 12(S)-HpETE.

-

Arachidonate 15-lipoxygenase-1 (ALOX15): While primarily producing 15(S)-HpETE, ALOX15 also generates 12(S)-HpETE as a minor product in various tissues.

-

Arachidonate 12-lipoxygenase, 12R type (ALOX12B): Expressed in the skin and cornea, ALOX12B produces the 12(R) stereoisomer, 12(R)-HpETE.

-

-

Reduction to 12-Hydroxyeicosatetraenoic Acid (12-HETE): The unstable 12-HpETE is rapidly reduced to its corresponding stable hydroxyl form, 12-HETE, by ubiquitous cellular glutathione (B108866) peroxidases (GPX).

-

Oxidation to 12-OxoETE: The final step is the oxidation of the hydroxyl group of 12-HETE to a keto group, forming 12-OxoETE. This conversion is catalyzed by a microsomal NAD+-dependent enzyme, 12-hydroxyeicosanoid dehydrogenase (12-HEDH) . This enzyme can utilize both 12(S)-HETE and 12(R)-HETE as substrates.[1][2][3]

A cytosolic NAD+-dependent dehydrogenase that converts 13S-hydroxy-9,11-octadecadienoic acid (13S-HODE) to its keto form has also been shown to convert 12S-HETE to 12-OxoETE, although to a lesser extent than its preferred substrate.[4]

Cytochrome P450 (CYP) Pathway

Cytochrome P450 enzymes offer an alternative route for the synthesis of 12-HETE and can also directly contribute to 12-OxoETE formation.

-

CYP enzymes can directly hydroxylate arachidonic acid to form a racemic mixture of 12(S)-HETE and 12(R)-HETE, with the R stereoisomer often predominating.[2]

-

Certain CYP isoforms can also directly convert 12(S)-HpETE to 12-OxoETE.[2]

Alternative Pathways

-

Epidermal Lipoxygenase Type 3 (eLOX3): This enzyme can directly convert 12(R)-HpETE to 12-OxoETE.[1]

-

Heme-Catalyzed Transformation: In the presence of hemoproteins, 12-HpETE can be transformed into 12-OxoETE.[5]

Quantitative Data

While extensive kinetic data for all enzymes in the 12-OxoETE synthesis pathway is not available in a consolidated form, the following table summarizes some of the known quantitative information.

| Enzyme/Process | Substrate | Product | Km | Vmax/kcat | Notes |

| 5-Hydroxyeicosanoid Dehydrogenase | 5(S)-HETE | 5-OxoETE | 0.2 µM | - | This enzyme is specific for 5-HETE and does not act on 12-HETE, but provides an example of kinetics for a similar enzyme.[6] |

| Heme-catalyzed transformation in human platelets | Arachidonic Acid (9 µM) | 12-OxoETE | - | - | Yield of 0.5 to 1% of added arachidonic acid after 5 min incubation at 37°C.[5] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Endogenous synthesis pathways of 12-OxoETE.

Caption: General experimental workflow for 12-OxoETE analysis.

Experimental Protocols

Sample Preparation for 12-OxoETE Analysis

a) Liquid-Liquid Extraction (Bligh and Dyer Method) [7]

-

Homogenize the biological sample (e.g., tissue) in a mixture of chloroform (B151607):methanol (B129727) (1:2, v/v).

-

Add 1.25 mL of chloroform and mix for 1 minute.

-

Add 1.25 mL of 0.9% NaCl and mix for an additional minute.

-

Centrifuge at 1,609 x g for 15 minutes to separate the phases.

-

Collect the lower organic phase.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE)

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Acidify the aqueous sample to pH 3.0-3.5 with acetic acid and load it onto the cartridge.

-

Washing: Wash the cartridge with water followed by a low percentage of organic solvent (e.g., 15% ethanol) to remove polar impurities.

-

Elution: Elute the 12-OxoETE and other lipids with methanol or ethyl acetate.

-

Drying and Reconstitution: Evaporate the eluent and reconstitute the residue in the mobile phase.

Quantification of 12-OxoETE by LC-MS/MS

This protocol is a general guideline and may require optimization for specific instruments and matrices.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the analytes.

-

Flow Rate: Typically in the range of 0.2-0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification.

-

MRM Transitions: The precursor ion for 12-OxoETE is m/z 317.2. Common product ions for fragmentation are m/z 179.1 and m/z 115.2.[8]

-

Internal Standard: A deuterated internal standard, such as 12-HETE-d8, is recommended for accurate quantification.

-

Derivatization of 12-OxoETE for GC-MS Analysis

Due to the low volatility of 12-OxoETE, derivatization is necessary for GC-MS analysis. A two-step process of methoximation followed by silylation is recommended.

-

Methoximation:

-

To the dried lipid extract, add a solution of methoxyamine hydrochloride in pyridine.

-

Heat the mixture to convert the keto group of 12-OxoETE to a methoxime derivative.

-

-

Silylation:

-

After cooling, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Heat the mixture again to convert the carboxylic acid group to a trimethylsilyl (B98337) (TMS) ester.

-

-

GC-MS Analysis:

-

The derivatized sample can then be injected into the GC-MS for analysis. The resulting derivative is more volatile and thermally stable.

-

Conclusion

The endogenous synthesis of 12-OxoETE is a complex process involving multiple enzymatic pathways. The lipoxygenase and cytochrome P450 pathways are the primary routes for its production from arachidonic acid. This technical guide provides a comprehensive overview of these pathways, along with available quantitative data and detailed experimental protocols for the analysis of 12-OxoETE. A thorough understanding of these synthetic routes and analytical methodologies is essential for researchers and drug development professionals working to unravel the biological significance of 12-OxoETE and to explore its potential as a therapeutic target. Further research is needed to fully characterize the kinetic parameters of all the enzymes involved in 12-OxoETE synthesis to provide a more complete quantitative picture of its formation in various biological contexts.

References

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 3. Mechanism for the formation of dihydro metabolites of 12-hydroxyeicosanoids. Conversion of leukotriene B4 and 12-hydroxy-5,8,10,14-eicosatetraenoic acid to 12-oxo intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations [mdpi.com]

- 5. Conversion of arachidonic acid into 12-oxo derivatives in human platelets. A pathway possibly involving the heme-catalysed transformation of 12-hydroperoxy-eicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]

The Architect of Cellular Response: A Technical Guide to the Receptors and Binding Sites of 12-OxoETE

For Immediate Release

This technical guide provides a comprehensive overview of the known cellular receptors and binding interactions for 12-oxo-5,8,10,14-eicosatetraenoic acid (12-OxoETE), a critical lipid mediator derived from arachidonic acid. This document is intended for researchers, scientists, and drug development professionals engaged in the study of eicosanoid signaling pathways and their therapeutic implications.

12-OxoETE is an oxidized metabolite of 12-hydroxyeicosatetraenoic acid (12-HETE) and plays a significant role in various physiological and pathological processes, including inflammation, cell migration, and cancer progression. Understanding its interaction with cellular receptors is paramount for elucidating its mechanism of action and for the development of novel therapeutics targeting these pathways.

This document summarizes the primary receptor targets, presents available quantitative binding and functional data, details relevant experimental protocols, and visualizes the core signaling pathways. It is important to note that while 12-OxoETE is the primary subject, direct quantitative binding data for this specific ligand is limited in current literature. Therefore, data for its immediate precursor, 12(S)-HETE, is included to provide a more complete picture of the pharmacology of this signaling axis.

Primary Cellular Receptors for 12-OxoETE and its Precursors

Current research has identified two principal classes of receptors that interact with 12-OxoETE and its precursor, 12(S)-HETE: the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and G-protein coupled receptors (GPCRs), most notably the Leukotriene B4 Receptor 2 (BLT2).

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

PPARγ is a ligand-activated transcription factor that plays a central role in adipogenesis, glucose metabolism, and inflammation. Multiple studies have demonstrated that 12/15-lipoxygenase metabolites, including 12(S)-HETE, can function as endogenous ligands for PPARγ.[1][2] Activation of PPARγ by these lipids generally leads to the transcriptional repression of pro-inflammatory genes. While direct binding studies for 12-OxoETE are scarce, its structural similarity to other known PPARγ ligands suggests it may act through this receptor. Treatment of cells with exogenous 12(S)-HETE has been shown to increase PPARγ protein levels, nuclear translocation, and DNA-binding activity, leading to neuroprotective and anti-inflammatory effects.[1]

G-Protein Coupled Receptors (GPCRs)

Leukotriene B4 Receptor 2 (BLT2): The BLT2 receptor is a low-affinity receptor for Leukotriene B4 (LTB4) but has been shown to bind with higher affinity to other eicosanoids.[3] It is expressed ubiquitously and mediates a variety of cellular responses. Evidence suggests that 12-OxoETE and its precursor 12(S)-HETE can signal through BLT2.[4][5] This signaling is often linked to pro-inflammatory responses and cell migration. For instance, 12(S)-HETE can induce calcium mobilization and chemotaxis through BLT2.[4] One study noted that 12-OxoETE induces a dose-dependent increase in cytoplasmic free calcium, suggesting the involvement of a leukotriene B4 receptor.[6]

GPR31: The orphan receptor GPR31 has been identified as a high-affinity receptor for 12(S)-HETE.[7] Upon binding 12(S)-HETE, GPR31 couples to Gα(i) proteins and activates downstream signaling cascades, including the ERK1/2 and NFκB pathways, which are involved in cell proliferation and invasion.[7][8] The role of GPR31 in mediating the effects of 12-OxoETE has not yet been fully elucidated.

Quantitative Data for 12-OxoETE Precursors and Related Ligands

The following tables summarize the available quantitative data for the binding and functional activity of 12(S)-HETE and other relevant ligands with their respective receptors. Direct binding affinities (Kd, Ki) for 12-OxoETE are not well-defined in the literature.

Table 1: Receptor Interaction Data for GPCRs

| Ligand | Receptor | Assay Type | Cell Line | Value | Unit | Citation |

|---|---|---|---|---|---|---|

| 12(S)-HETE | GPR31 | Saturation Binding ([³H]12(S)-HETE) | GPR31-transfected cells | 4.8 | Kd (nM) | [7] |

| 12(S)-HETE | GPR31 | GTPγS Coupling | GPR31-transfected cells | 0.28 | EC₅₀ (nM) | [7] |

| 12(S)-HETE | BLT2 | Calcium Mobilization | CHO-BLT2 cells | ~1000 | EC₅₀ (nM) | [4] |

| 12-HHT | BLT2 | Competitive Binding vs [³H]LTB₄ | CHO-BLT2 cells | 2.8 | IC₅₀ (nM) | [9] |

| 12-HHT | BLT2 | Calcium Mobilization | CHO-BLT2 cells | 19 | EC₅₀ (nM) | [9] |

| LTB₄ | BLT2 | Competitive Binding vs [³H]LTB₄ | CHO-BLT2 cells | 25 | IC₅₀ (nM) | [9] |

| LTB₄ | BLT2 | Calcium Mobilization | CHO-BLT2 cells | 142 | EC₅₀ (nM) |[9] |

Table 2: Receptor Interaction Data for PPARγ

| Ligand | Receptor | Assay Type | Cell System | Value/Effect | Unit | Citation |

|---|---|---|---|---|---|---|

| 12(S)-HETE | PPARγ | PPRE-Luciferase Reporter Assay | Primary Cortical Neurons | Dose-dependent increase in activity | 0.1 - 10 µM | [1] |

| 15-oxoETE | PPARγ | TR-FRET Co-regulator Assay | Purified PPARγ LBD | ~20-30 | EC₅₀ (µM) |[10] |

Signaling Pathways

The interaction of 12-OxoETE and its precursors with their receptors initiates distinct downstream signaling cascades. The diagrams below illustrate the canonical pathways for PPARγ and BLT2.

Caption: Canonical PPARγ signaling pathway activated by lipid ligands.

Caption: Dual signaling pathways of the BLT2 GPCR via Gq and Gi proteins.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of 12-OxoETE's interactions with its receptors. The following sections provide step-by-step protocols for key assays.

Protocol 1: PPARγ Competitive Radioligand Binding Assay

This assay determines the ability of a test compound (e.g., 12-OxoETE) to compete with a known radiolabeled PPARγ ligand for binding to the receptor's ligand-binding domain (LBD).

Materials:

-

Purified recombinant human PPARγ-LBD (e.g., His-tagged)

-

Radiolabeled PPARγ agonist (e.g., [³H]-Rosiglitazone)

-

Unlabeled test compound (12-OxoETE) and reference compound (unlabeled Rosiglitazone)

-

Assay Buffer: 50 mM HEPES (pH 7.2), 150 mM Li₂SO₄, 10% glycerol, 0.2 mM TCEP

-

Scintillation Proximity Assay (SPA) beads (e.g., Ni-chelate coated for His-tagged proteins)

-

384-well microplates (e.g., FlashPlate®)

-

Automated liquid handling system

-

Microplate scintillation counter

Procedure:

-

Protein Immobilization: Add 50 µL of 5 µM PPARγ-LBD in assay buffer to each well of a 384-well Ni-chelate coated plate. Incubate for 30-60 minutes at room temperature to allow the His-tagged protein to bind to the plate surface.

-

Washing: Discard the protein solution and wash the wells with assay buffer to remove unbound protein.

-

Compound Addition: Prepare serial dilutions of the test compound (12-OxoETE) and reference compound in assay buffer containing 10% DMSO. Add 25 µL of each dilution to the appropriate wells. For total binding wells, add buffer with 10% DMSO. For non-specific binding (NSB) wells, add a high concentration of unlabeled reference compound.

-

Radioligand Addition: Add 25 µL of the radiolabeled ligand (e.g., 20 nM [³H]-Rosiglitazone) in assay buffer to all wells. The final DMSO concentration should be 5%.

-

Incubation: Seal the plate and incubate at room temperature for 1-2 hours with gentle agitation to reach binding equilibrium.

-

Detection: Centrifuge the plate briefly and measure the radioactivity in each well using a microplate scintillation counter. The signal is generated only when the radioligand is bound to the receptor immobilized on the SPA beads/plate surface.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]

-

Protocol 2: PPRE-Luciferase Reporter Gene Assay

This cell-based functional assay measures the ability of a compound to activate PPARγ and induce the transcription of a reporter gene.

Caption: Experimental workflow for a PPRE-Luciferase reporter gene assay.

Materials:

-

Mammalian cell line (e.g., HEK293, Huh7)

-

PPRE-driven firefly luciferase reporter plasmid (e.g., pGL3-PPRE-Luc)

-

RXR expression plasmid (to enhance PPARγ response)

-

Transfection reagent

-

Cell culture medium and serum

-

Test compound (12-OxoETE) and positive control (e.g., Rosiglitazone)

-

Phosphate-Buffered Saline (PBS)

-

Passive Lysis Buffer (e.g., from Promega)

-

Luciferase Assay Reagent (containing luciferin substrate and ATP)

-

Opaque 96-well microplates

-

Luminometer

Procedure:

-

Cell Seeding: The day before transfection, seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the PPRE-luciferase reporter plasmid and the RXR expression plasmid using a suitable transfection reagent according to the manufacturer's protocol. A constitutively expressing Renilla luciferase plasmid can be co-transfected for normalization.

-

Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (12-OxoETE) or positive control. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for another 18-24 hours.

-

Cell Lysis: Aspirate the medium and wash the cells gently with PBS. Add an appropriate volume (e.g., 20-30 µL) of 1X Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature on a rocking platform to ensure complete lysis.[12][13]

-

Assay:

-

Equilibrate the Luciferase Assay Reagent to room temperature.

-

Transfer 20 µL of the cell lysate from each well to a new opaque 96-well plate.

-

Add 100 µL of the Luciferase Assay Reagent to each well (can be done using a luminometer's auto-injector).

-

Measure the firefly luminescence immediately in a luminometer. If using a dual-luciferase system, subsequently add the Stop & Glo® reagent and measure Renilla luminescence.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) or to the total protein concentration in the lysate.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Plot the fold induction against the log concentration of the test compound and determine the EC₅₀ value using non-linear regression.[1]

-

Protocol 3: BLT2 Receptor Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled BLT2 receptor by an agonist.

Materials:

-

Cell line stably expressing the human BLT2 receptor (e.g., CHO-BLT2, HEK293-BLT2)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127 (for dye solubilization)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

Test compound (12-OxoETE) and positive control (e.g., 12-HHT or LTB₄)

-

Black, clear-bottom 96- or 384-well microplates

-

Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Seeding: Plate the BLT2-expressing cells into black, clear-bottom microplates and grow overnight to form a confluent monolayer.[14]

-

Dye Loading:

-

Prepare a dye loading solution by dissolving the calcium indicator dye (e.g., Fluo-4 AM) in DMSO and then diluting it in Assay Buffer. Add Pluronic F-127 to aid in dye dispersion.

-

Aspirate the growth medium from the cells.

-

Add 100 µL (for 96-well plates) of the dye loading solution to each well.

-

-

Incubation: Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light, to allow for de-esterification of the dye within the cells.[14][15]

-

Compound Preparation: Prepare serial dilutions of the test compound (12-OxoETE) and positive control in Assay Buffer in a separate "compound plate".

-

Measurement:

-

Place both the cell plate and the compound plate into the fluorescence plate reader.

-

Set the instrument to monitor fluorescence at the appropriate wavelengths (e.g., Ex/Em = 490/525 nm for Fluo-4).

-

Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

-

The instrument's liquid handler will then add a specific volume (e.g., 50 µL) of the compound from the compound plate to the cell plate.

-

Continue to record the fluorescence intensity kinetically for 1-3 minutes to capture the calcium transient.[16]

-

-

Data Analysis:

-

The response is typically quantified as the change in fluorescence (ΔF = F_max - F_baseline) or as a ratio (F_max / F_baseline).

-

Plot the response against the log concentration of the agonist.

-

Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.[9]

-

References

- 1. 12/15-Lipoxygenase metabolites of arachidonic acid activate PPARγ: a possible neuroprotective effect in ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of peroxisome proliferator-activated receptor-γ by a 12/15-lipoxygenase product of arachidonic acid: a possible neuroprotective effect in the brain after experimental intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydroxyeicosanoids bind to and activate the low affinity leukotriene B4 receptor, BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. MACROPHAGE 12(S)-HETE ENHANCES ANGIOTENSIN II-INDUCED CONTRACTION BY A BLT2 AND TP RECEPTOR-MEDIATED MECHANISM IN MURINE ARTERIES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical and biological characterization of oxo-eicosatetraenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. bdbiosciences.com [bdbiosciences.com]

- 15. abcam.com [abcam.com]

- 16. agilent.com [agilent.com]

12-Oxo-Eicosatetraenoic Acid (12-OxoETE): A Technical Guide for Researchers

An In-depth Exploration of the Arachidonic Acid Metabolite Implicated in Inflammation and Cancer

Introduction

12-Oxo-eicosatetraenoic acid (12-OxoETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid. As a downstream product of the 12-lipoxygenase (12-LOX) pathway, 12-OxoETE is increasingly recognized for its role in a variety of physiological and pathological processes, including inflammation, cancer, and diabetes. This technical guide provides a comprehensive overview of 12-OxoETE, tailored for researchers, scientists, and drug development professionals. It details the biosynthesis of 12-OxoETE, its signaling pathways, and its biological functions, and provides detailed experimental protocols for its study.

Biosynthesis of 12-OxoETE

12-OxoETE is synthesized from arachidonic acid through a multi-step enzymatic process.[1][2] The primary pathway involves the action of 12-lipoxygenase (12-LOX), an enzyme predominantly found in platelets, keratinocytes, and certain tumor cells.[1][2]

The biosynthesis of 12-OxoETE can be summarized in the following steps:

-

Oxygenation of Arachidonic Acid: 12-LOX catalyzes the stereospecific insertion of molecular oxygen into arachidonic acid to form 12S-hydroperoxyeicosatetraenoic acid (12S-HpETE).[1] Cytochrome P450 enzymes can also produce 12R-HpETE.[1][2]

-

Reduction to 12-HETE: 12S-HpETE is rapidly reduced by cellular peroxidases, such as glutathione (B108866) peroxidase, to its corresponding alcohol, 12S-hydroxyeicosatetraenoic acid (12S-HETE).[1]

-

Oxidation to 12-OxoETE: 12-HETE is then oxidized to 12-OxoETE by the NAD+-dependent enzyme 12-hydroxyeicosanoid dehydrogenase (12-HEDH).[1][2] This enzyme has been identified in porcine neutrophils and does not appear to differentiate between the 12R and 12S stereoisomers of 12-HETE.[1] Alternatively, 12-OxoETE can be formed directly from 12-HpETE through dehydration, a reaction that can occur non-enzymatically in the presence of heme compounds.[1]

digraph "12-OxoETE Biosynthesis" {

graph [fontname="Arial", fontsize=12, rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

HpETE_12S [label="12S-HpETE", fillcolor="#FBBC05", fontcolor="#202124"];

HETE_12S [label="12S-HETE", fillcolor="#FBBC05", fontcolor="#202124"];

OxoETE_12 [label="12-OxoETE", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Further_Metabolism [label="Further Metabolism\n(e.g., 10,11-dihydro-12-oxo-ETE)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Arachidonic_Acid -> HpETE_12S [label="12-Lipoxygenase\n(12-LOX)"];

HpETE_12S -> HETE_12S [label="Peroxidases"];

HETE_12S -> OxoETE_12 [label="12-HEDH (NAD+)"];

HpETE_12S -> OxoETE_12 [label="Dehydration\n(non-enzymatic)", style=dashed];

OxoETE_12 -> Further_Metabolism;

}

Proposed signaling pathways of 12-OxoETE.

Quantitative Data

Quantitative data for 12-OxoETE are still emerging. The table below summarizes available information on its biological activity and detection.

Parameter Value Cell/Tissue Type Reference Biological Activity Calcium Mobilization Detectable at ≥ 10⁻⁸ M Human Neutrophils [3] Modest effects at 10 µM Human Neutrophils [1] Chemotaxis No detectable activity Human Neutrophils [1] LC-MS/MS Parameters Precursor Ion (m/z) 317 - [4][5] Product Ion (m/z) 153 - [4][5] Tissue/Cellular Levels 12-HETE (precursor) 0.094 ng/mg protein Primary Prostate Cancer [4] 12-HETE (precursor) 0.010 ng/mg protein Non-neoplastic Prostate [4] 12-HETE (precursor) 1,512 ± 282 ng/g wet tissue Chronic Psoriatic Plaque Scale [1]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and functional analysis of 12-OxoETE.

Extraction and Quantification of 12-OxoETE by LC-MS/MS

This protocol is adapted from established methods for eicosanoid analysis.[4][6]

Materials:

-

Biological sample (cells, tissue, plasma)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Internal standard (e.g., d8-12-HETE, if 12-OxoETE standard is unavailable)

-

Solid Phase Extraction (SPE) cartridges (C18)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Workflow:

Workflow for 12-OxoETE extraction and analysis.

Procedure:

-

Sample Preparation: Homogenize tissue samples or lyse cells in cold methanol. For liquid samples like plasma, precipitate proteins with an equal volume of cold methanol.

-

Internal Standard Spiking: Add a known amount of the internal standard to the homogenate/lysate.

-

Extraction:

-

Centrifuge the sample to pellet proteins and debris.

-

Collect the supernatant and dilute with acidified water (pH 3-4).

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the diluted supernatant onto the SPE cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the lipids with methanol.

-

Sample Concentration: Evaporate the methanol eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

Cell Migration (Chemotaxis) Assay using a Boyden Chamber

This protocol describes how to assess the chemotactic potential of 12-OxoETE on cells like neutrophils.

Materials:

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size for neutrophils)

-

Cell suspension (e.g., isolated human neutrophils)

-

Chemoattractant (12-OxoETE)

-

Control medium (e.g., HBSS with 0.1% BSA)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Chamber Setup: Place the polycarbonate membrane between the upper and lower wells of the Boyden chamber.

-

Loading Chemoattractant: Add the desired concentration of 12-OxoETE (e.g., 10⁻⁸ M to 10⁻⁶ M) or control medium to the lower wells.

-

Seeding Cells: Add the cell suspension to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator for a duration appropriate for the cell type (e.g., 60-90 minutes for neutrophils).

-

Fixation and Staining:

-

Remove the membrane and wipe the cells from the upper surface.

-

Fix the membrane in methanol.

-

Stain the migrated cells on the lower surface of the membrane.

-

Quantification: Count the number of migrated cells in several high-power fields under a microscope.

Calcium Mobilization Assay

This protocol measures the ability of 12-OxoETE to induce an increase in intracellular calcium concentration.

Materials:

-

Cell suspension (e.g., isolated human neutrophils)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

12-OxoETE

-

Fluorometric plate reader or flow cytometer

Procedure:

-

Cell Loading: Incubate the cells with the calcium-sensitive dye in a suitable buffer.

-

Washing: Wash the cells to remove extracellular dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cell suspension.

-

Stimulation: Add 12-OxoETE (e.g., at concentrations from 10⁻⁸ M to 10⁻⁶ M) to the cell suspension.

-

Fluorescence Measurement: Immediately and continuously measure the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.

Conclusion

12-OxoETE is a significant metabolite of arachidonic acid with emerging roles in inflammation and cancer. Its pro-inflammatory and potential pro-proliferative activities make it an interesting target for further investigation and potential therapeutic intervention. This technical guide provides a solid foundation for researchers to explore the biology of 12-OxoETE, offering both a comprehensive overview and detailed experimental protocols. As research in this area continues, a deeper understanding of the precise mechanisms of action of 12-OxoETE will undoubtedly be unveiled, opening new avenues for drug discovery and development.

References

- 1. Effects of oxo and dihydro metabolites of 12-hydroxy-5,8,10,14-eicosatetraenoic acid on chemotaxis and cytosolic calcium levels in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium mobilization and right-angle light scatter responses to 12-oxo-derivatives of arachidonic acid in neutrophils: evidence for the involvement of the leukotriene B4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lipidmaps.org [lipidmaps.org]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]

non-enzymatic formation of oxo-ETEs

Core Mechanism: A Visual Pathway

The non-enzymatic generation of oxo-ETEs from arachidonic acid is a direct consequence of oxidative stress. The pathway begins with free radical attack and proceeds through an unstable hydroperoxide intermediate which subsequently dehydrates.

Quantitative Data on Non-Enzymatic Formation

Quantitative data on non-enzymatic oxo-ETE formation is sparse due to the complexity of free-radical reactions. However, studies provide valuable estimations of yields and insights into the relative abundance of different isomers.

| Parameter | Analyte | Precursor | Conditions / System | Result | Citation |

| Product Yield | 12-oxo-ETE | Arachidonic Acid (9 µM) | Human Platelets (5 min incubation) | 0.5% to 1.0% of initial Arachidonic Acid | [1] |

| Catalysis | 12-oxo-ETE | 12-HpETE | Incubation with hemoproteins | Formation of 12-oxo-ETE confirmed, indicating heme-catalyzed transformation | [1][2] |

| Relative Abundance | 5-series & 15-series HpETEs (precursors) | Arachidonic Acid | Free radical oxidation | Formed in "significantly greater amounts" than 8- and 12-series isomers | [3] |

| Cellular Evidence | 5-oxo-ETE | 5-HpETE | Murine macrophages (lacking 5-HEDH enzyme) | Formation attributed to non-enzymatic dehydration of 5-HpETE | [2][4] |

Experimental Protocols

The analysis of oxo-ETEs from biological matrices is challenging due to their low concentrations and potential for ex-vivo generation. The following protocols outline a robust workflow for extraction and quantification.

Protocol 1: Solid Phase Extraction (SPE) from Biological Fluids

This protocol is adapted for the extraction of oxo-ETEs from plasma or cell culture media using a C18 reverse-phase cartridge.

-

Sample Pre-treatment :

-

Thaw biological samples (e.g., 500 µL plasma) on ice.

-

To prevent auto-oxidation, add an antioxidant like Butylated Hydroxytoluene (BHT).

-

Add a known amount of a deuterated internal standard (e.g., 1 ng of d₄-5-oxo-ETE) for accurate quantification.

-

Acidify the sample to a pH of ~3.0 by adding a dilute acid (e.g., 0.1% formic acid). This ensures that the carboxylic acid group of the oxo-ETE is protonated, increasing its retention on the C18 sorbent.

-

-

SPE Cartridge Conditioning :

-

Condition a C18 SPE cartridge (e.g., 100 mg) by sequentially passing 3 mL of methanol (B129727) followed by 3 mL of acidified water (0.1% formic acid) through the cartridge. Do not allow the sorbent bed to dry out between steps.[5][6]

-

-

Sample Loading :

-

Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1 mL/min) to ensure efficient binding of the analyte to the sorbent.

-

-

Washing :

-

Wash the cartridge with 3 mL of acidified water (0.1% formic acid) to remove salts and other polar impurities that were not retained.

-

-

Elution :

-

Elute the retained oxo-ETEs from the cartridge using 2 mL of a non-polar solvent like methanol or ethyl acetate (B1210297) into a clean collection tube.

-

-

Drying and Reconstitution :

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for oxo-ETE quantification due to its high sensitivity and selectivity.

-

Chromatographic Separation :

-

Column : Use a reverse-phase C18 column (e.g., 2.1 x 150 mm, 2.7 µm particle size).

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Gradient : A typical gradient would start at ~30% B, increasing linearly to ~95% B over 10-15 minutes to elute the analytes.

-

Flow Rate : 0.2-0.4 mL/min.

-

-

Mass Spectrometry Detection :

-

Ionization Mode : Electrospray Ionization (ESI) in negative mode is used, as it efficiently deprotonates the carboxylic acid group of the oxo-ETE, forming the [M-H]⁻ ion.

-

Analysis Mode : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition.

-

MRM Transitions (Example for 5-oxo-ETE) :

-

Precursor Ion (Q1) : m/z 319.2 (for the [M-H]⁻ of 5-oxo-ETE).

-

Product Ion (Q3) : A characteristic fragment ion, such as m/z 203, is monitored.

-

Internal Standard : A transition for the deuterated standard (e.g., m/z 323.2 -> 207 for d₄-5-oxo-ETE) is monitored simultaneously.

-

-

Quantification : The analyte concentration is determined by comparing the peak area ratio of the endogenous oxo-ETE to its deuterated internal standard against a calibration curve.

-

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis requires chemical derivatization to increase the volatility of oxo-ETEs.

-

Two-Step Derivatization :

-

Step 1: Oximation of the Ketone Group :

-

The extracted, dried sample is reacted with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a pyridine (B92270) solution. This reaction converts the ketone group into a stable PFB oxime derivative, which is highly electron-capturing and ideal for sensitive detection.

-

-

Step 2: Silylation of the Carboxylic Acid Group :

-

Following oximation, the carboxylic acid group is converted to a trimethylsilyl (B98337) (TMS) ester by adding a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

-

GC-MS Analysis :

-

The derivatized sample is injected into the GC-MS.

-

The different oxo-ETE isomers are separated on a capillary column based on their volatility and interaction with the stationary phase.

-

The mass spectrometer is typically operated in negative chemical ionization (NCI) mode to take advantage of the high electron affinity of the PFB group, allowing for femtogram-level detection limits. The instrument monitors for characteristic fragment ions of the derivatized oxo-ETEs.

-

Biological Significance and Signaling Pathways

While several oxo-ETEs exist, 5-oxo-ETE is the most extensively studied and is recognized as a highly potent chemoattractant for inflammatory cells, particularly eosinophils and neutrophils. Its biological effects are mediated primarily through a specific G protein-coupled receptor, the OXE receptor (OXER1).

The activation of the OXE receptor by 5-oxo-ETE initiates a cascade of intracellular signaling events crucial for cell migration and activation.

-

G-Protein Coupling : The OXE receptor is coupled to pertussis toxin-sensitive Gi/o proteins. Upon ligand binding, the Gαᵢ subunit dissociates from the Gβγ dimer.

-

Downstream Pathways : Both the Gαᵢ and Gβγ subunits trigger downstream signaling:

-

PLC Activation : The Gβγ dimer activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization : IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This rapid increase in intracellular calcium is a critical signal for cell motility and degranulation.

-

PI3K/Akt Pathway : The Gβγ dimer also activates Phosphoinositide 3-kinase (PI3K). PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), which recruits and activates the serine/threonine kinase Akt. The PI3K/Akt pathway is essential for cell survival and migration.

-

MAPK/ERK Pathway : 5-oxo-ETE binding also leads to the phosphorylation and activation of the Extracellular signal-Regulated Kinases (ERK1/2), part of the Mitogen-Activated Protein Kinase (MAPK) cascade. The ERK pathway is involved in cell proliferation and the activation of cytosolic phospholipase A₂ (cPLA₂), which can release more arachidonic acid, creating a potential positive feedback loop.

-

Conclusion

The represents a critical link between oxidative stress and the generation of potent, pro-inflammatory lipid mediators. Arising from the chemical dehydration of HpETE precursors, these molecules, particularly 5-oxo-ETE, can amplify inflammatory responses by activating specific cellular pathways. Understanding this pathway is vital for researchers in inflammation, immunology, and oncology. The methodologies presented in this guide for the robust extraction and quantification of oxo-ETEs provide a framework for accurately assessing their role in disease states, paving the way for the development of novel diagnostic markers and therapeutic strategies targeting the interface of oxidative stress and lipid signaling.

References

- 1. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry, biology and chemistry of the 5-lipoxygenase product 5-oxo-ETE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

The Role of 12-OxoETE in Platelet Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 12-lipoxygenase (12-LOX) pathway is a critical enzymatic cascade in platelets that metabolizes arachidonic acid into a series of bioactive lipids, known as eicosanoids. While the role of the primary product, 12-hydroxyeicosatetraenoic acid (12-HETE), is the subject of intensive research for its complex, modulatory effects on platelet function, the biological activities of its downstream metabolites, such as 12-oxo-eicosatetraenoic acid (12-OxoETE), remain largely uncharacterized. This technical guide synthesizes the current understanding of the 12-LOX pathway in platelet activation, focusing on the well-documented signaling activities of 12-HETE as a proxy for the pathway's importance. We detail the metabolic route from arachidonic acid to 12-OxoETE, delineate the signaling pathways governed by 12-HETE, present quantitative data on its receptor interactions and functional effects, and provide detailed experimental protocols for studying these processes. This guide highlights the significant knowledge gap concerning the direct role of 12-OxoETE and proposes future research directions to elucidate its function in platelet physiology and its potential as a therapeutic target.

The 12-Lipoxygenase (12-LOX) Metabolic Pathway

Platelets are a primary site of 12-LOX expression. Upon platelet activation by agonists like collagen or thrombin, arachidonic acid (AA) is liberated from membrane phospholipids (B1166683).[1][2] The 12-LOX enzyme then catalyzes the insertion of molecular oxygen into AA to form 12(S)-hydroperoxyeicosatetraenoic acid (12-HpETE).[2] This unstable intermediate is rapidly reduced by cellular peroxidases to the more stable alcohol, 12(S)-hydroxyeicosatetraenoic acid (12-HETE).[1][3] 12-HETE can be further metabolized by 12-hydroxyeicosanoid dehydrogenase (12-HEDH) to form 12-oxo-eicosatetraenoic acid (12-OxoETE).[3] Non-enzymatic conversion of 12-HpETE can also yield 12-OxoETE.[3]

Figure 1. Metabolic cascade of the 12-LOX pathway in platelets.

Signaling Mechanisms of 12-HETE in Platelet Activation

While direct studies on 12-OxoETE are lacking, the functional role of its precursor, 12-HETE, has been investigated. Its effects are complex and often depend on the specific agonist context.

2.1. Receptor-Mediated Signaling

The primary receptor for 12(S)-HETE is the G-protein coupled receptor 31 (GPR31).[3][4] In platelets, GPR31 couples to the inhibitory G-protein, Gi.[5] This interaction leads to downstream signaling that, rather than causing direct platelet aggregation, potentiates the activation signals from other receptors, particularly the protease-activated receptor 4 (PAR4), a key thrombin receptor in human platelets. This potentiation is thought to occur through the formation of a GPR31-PAR4 heterodimer.

Activation of the GPR31-Gi axis by 12-HETE leads to:

-

Inhibition of Adenylyl Cyclase: Leading to decreased levels of cyclic AMP (cAMP), which removes a key brake on platelet activation.[6]

-

Activation of Small GTPase Rap1: A critical regulator of integrin αIIbβ3 activation.

-

Modulation of Calcium Mobilization: While not a strong agonist on its own, 12-HETE can cause a low but detectable flux of intracellular calcium ([Ca2+]i) and potentiates calcium signals from other agonists.[7]

-

Dense Granule Secretion: The 12-LOX pathway is required for PAR4- and collagen-mediated dense granule (e.g., ATP, ADP) secretion.[1][2]

2.2. Context-Dependent Functional Outcomes

The role of 12-HETE appears to be highly dependent on the activating stimulus:

-

Pro-thrombotic with Thrombin: 12-HETE enhances thrombin-induced platelet aggregation.[6] Pharmacological inhibition of 12-LOX attenuates platelet aggregation and dense granule secretion in response to PAR4 activation.[2]

-

Anti-thrombotic with Collagen: In contrast, exogenous 12-HETE has been shown to interfere with and inhibit collagen-induced platelet aggregation.[6][8]

-

Integrin Activation: 12-HETE has been implicated in the activation of the fibrinogen receptor, integrin αIIbβ3, a final common step in platelet aggregation.[9]

Figure 2. Signaling pathway of 12(S)-HETE in platelet activation.

Quantitative Data on 12-LOX Metabolites

Quantitative analysis has been crucial in defining the interaction of 12-LOX metabolites with their cellular targets. The data available focuses exclusively on 12(S)-HETE. To date, no specific binding or functional dose-response data for 12-OxoETE in platelets has been published.

Table 1: Receptor Binding and Activation Data for 12(S)-HETE

| Parameter | Value | System | Reference |

|---|---|---|---|

| Binding Affinity (Kd) | 4.8 ± 0.12 nM | 12(S)-[³H]HETE binding to membranes from GPR31-transfected CHO cells. | [4][10] |

| Functional Potency (EC50) | 0.28 ± 1.26 nM | GTPγS coupling in membranes of GPR31-transfected CHO cells. |[4] |

Table 2: Inhibitory Concentration Data for 12(S)-HETE

| Parameter | Value | System | Reference |

|---|

| Inhibitory Conc. (IC50) | ~8 µM | Inhibition of [¹²⁵I]-PTA-OH (a thromboxane (B8750289) antagonist) binding to platelet membranes. |[11] |

Future Directions and Unanswered Questions

The 12-LOX pathway is clearly an important modulator of platelet function, yet the specific role of the downstream metabolite 12-OxoETE is a significant unknown. The lack of research on this molecule presents an opportunity for novel discoveries in platelet biology and antithrombotic therapy. Key questions that need to be addressed include:

-

Direct Biological Activity: Does exogenous 12-OxoETE induce or inhibit platelet shape change, aggregation, granule secretion, or calcium mobilization?

-

Receptor Identification: Does 12-OxoETE bind to and signal through GPR31, the leukotriene receptor BLT2 (which is known to be activated by other HETEs), or an as-yet-unidentified receptor on the platelet surface?[12]

-

Relative Potency: What is the potency (EC50/IC50) of 12-OxoETE in functional platelet assays compared to its precursor, 12-HETE?

-

Therapeutic Potential: Could inhibiting the conversion of 12-HETE to 12-OxoETE represent a novel anti-platelet strategy?

Appendix: Detailed Experimental Protocols

The following are generalized protocols for the preparation of washed human platelets and the measurement of intracellular calcium, essential techniques for studying the effects of lipids like 12-OxoETE.

A.1 Protocol for Preparation of Washed Human Platelets

This protocol is adapted from standard methods to isolate platelets from whole blood, removing plasma components and other blood cells.

-

Blood Collection: Draw whole human blood into tubes containing Acid-Citrate-Dextrose (ACD) as an anticoagulant (typically 1 part ACD to 6 parts blood).

-

First Centrifugation (PRP Preparation): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 20 minutes at room temperature with the brake off. This separates the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and platelet-rich plasma (PRP) on top.

-

PRP Collection: Carefully aspirate the upper PRP layer without disturbing the buffy coat and transfer it to a new conical tube.

-

Acidification and Inhibition: Add prostacyclin (PGI₂, final concentration ~1 µM) to the PRP to prevent platelet activation during subsequent steps. Acidify the PRP slightly by adding more ACD to lower the pH to ~6.5.

-

Second Centrifugation (Platelet Pelleting): Centrifuge the PRP at a higher speed (e.g., 800 x g) for 15 minutes at room temperature with the brake on. This will pellet the platelets.

-

Washing: Carefully decant the supernatant (platelet-poor plasma). Resuspend the platelet pellet gently in a physiological buffer, such as Tyrode's-HEPES buffer, containing PGI₂ and apyrase (to degrade residual ADP).

-

Final Centrifugation and Resuspension: Repeat the centrifugation (Step 5) and resuspend the final platelet pellet in fresh Tyrode's-HEPES buffer without PGI₂.

-

Resting and Counting: Allow the washed platelets to rest at 37°C for at least 30-60 minutes before use. Count the platelets using a hematology analyzer and adjust the concentration as needed for the specific assay (e.g., 2-3 x 10⁸ platelets/mL for aggregometry).

A.2 Protocol for Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM

This method uses a ratiometric fluorescent dye to measure changes in intracellular calcium concentration in response to stimuli.

-

Dye Loading: Incubate washed platelets (resuspended at ~1 x 10⁹/mL) with the acetoxymethyl ester form of the dye, Fura-2 AM (final concentration 2-5 µM), for 45-60 minutes at 37°C in the dark. Pluronic F-127 can be included to aid dye solubilization.

-

Washing: After loading, dilute the platelet suspension with buffer and centrifuge at 800 x g for 10 minutes to pellet the platelets and remove extracellular dye.

-

Resuspension: Gently resuspend the Fura-2-loaded platelet pellet in Tyrode's-HEPES buffer containing an external calcium source (typically 1-2 mM CaCl₂) and adjust to the final desired cell concentration.

-

Measurement: Transfer the platelet suspension to a cuvette in a fluorescence spectrophotometer or to wells of a microplate for use in a plate reader equipped with fluorescence detection. The sample should be maintained at 37°C and stirred continuously.

-

Data Acquisition: Record the ratio of fluorescence emission at 510 nm following sequential excitation at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).

-

Baseline and Stimulation: Establish a stable baseline fluorescence ratio for 1-2 minutes. Add the agonist of interest (e.g., 12-OxoETE, thrombin) and continue recording to measure the change in the 340/380 ratio, which reflects the change in [Ca²⁺]i.

-

Calibration (Optional): At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence ratio (Rmax), followed by a calcium chelator (e.g., EGTA) to determine the minimum ratio (Rmin). These values can be used with the Grynkiewicz equation to convert fluorescence ratios to absolute calcium concentrations.

Figure 3. Generalized experimental workflow for platelet studies.

References

- 1. Platelets induce free and phospholipid-esterified 12-hydroxyeicosatetraenoic acid generation in colon cancer cells by delivering 12-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 12-lipoxygenase activity plays an important role in PAR4 and GPVI-mediated platelet reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactome | GPR31 is a receptor for 12(S)-HETE [reactome.org]

- 6. 12S-hydroxyeicosatetraenoic acid plays a central role in the regulation of platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 12-Lipoxygenase: A Potential Target for Novel Anti-Platelet Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Feedback regulation of platelet function by 12S-hydroxyeicosatetraenoic acid: inhibition of arachidonic acid liberation from phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Platelet-derived 12-hydroxyeicosatetraenoic acid plays an important role in mediating canine coronary thrombosis by regulating platelet glycoprotein IIb/IIIa activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 12-HETE inhibits the binding of PGH2/TXA2 receptor ligands in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Modulatory Role of 12-Oxo-5,8,10,14-eicosatetraenoic Acid (12-OxoETE) in Neutrophil and Monocyte Function

An In-depth Technical Guide for Researchers

Abstract: 12-Oxo-5,8,10,14-eicosatetraenoic acid (12-OxoETE) is an oxidized metabolite of the 12-lipoxygenase product, 12-hydroxyeicosatetraenoic acid (12-HETE). While 12-HETE is a known chemoattractant and signaling molecule, its oxidation to 12-OxoETE results in a significant alteration of its biological activity. This technical guide provides a comprehensive overview of the current understanding of 12-OxoETE's effects on neutrophil and monocyte function. It consolidates quantitative data, details key experimental protocols, and visualizes the relevant signaling pathways. The evidence suggests that 12-OxoETE is not a potent, direct agonist for these immune cells but may act as a modulator of inflammatory responses, particularly by attenuating signaling pathways activated by other lipid mediators.

Introduction to 12-OxoETE

12-OxoETE is generated from the oxidation of the 12-hydroxyl group of 12-HETE, a reaction catalyzed by 12-hydroxyeicosanoid dehydrogenase (12-HEDH).[1] This metabolic conversion occurs in various cells, including neutrophils.[1] While its precursor, 12-HETE, is involved in processes like cell migration and inflammation, the oxidation to 12-OxoETE generally leads to a considerable loss of biological activity, shifting its role from a direct agonist to a more subtle modulator of immune cell function.[2]

Effect of 12-OxoETE on Neutrophil Function

Studies indicate that 12-OxoETE has minimal direct stimulatory effects on human neutrophils. Its primary role appears to be inhibitory or modulatory, contrasting with the more potent actions of its precursor, 12-HETE, and other lipid mediators like Leukotriene B4 (LTB4).

Chemotaxis

12-OxoETE does not induce detectable chemotactic activity in human neutrophils at concentrations up to 10 µM.[2] This is a significant reduction in activity compared to its precursor, 12-L-HETE, which elicits peak chemotactic responses at approximately 10 µg/ml.[3] The oxidation of the 12-hydroxyl group to an oxo group results in a substantial loss of chemotactic potency.[2]

Intracellular Calcium Mobilization

Consistent with its lack of chemotactic activity, 12-OxoETE has only modest effects on cytosolic calcium levels in neutrophils.[2] However, it demonstrates an inhibitory effect on the signaling of other chemoattractants. Specifically, 12-OxoETE can inhibit the calcium mobilization induced by LTB4 by approximately 40%, suggesting a potential role in dampening inflammatory responses.[2] The parent compound, 12(R)-HETE, is known to cause a rapid increase in intracellular calcium by mobilizing it from an IP3-sensitive intracellular pool, an effect that is dependent on a pertussis toxin-sensitive G-protein and phospholipase C.[4]

Degranulation and Oxidative Burst

There is no evidence to suggest that 12-OxoETE stimulates degranulation or an oxidative burst in neutrophils. Studies on the parent HETE compounds found that even at optimally chemotactic concentrations, they did not stimulate the generation of superoxide (B77818) or evoke the release of lysosomal enzymes.[3]

Quantitative Data Summary: Neutrophil Function

| Function | Compound | Concentration | Effect | Reference |

| Chemotaxis | 12-OxoETE | Up to 10 µM | No detectable chemotactic activity | [2] |

| 12-L-HETE | 10 µg/ml | Peak chemotactic response | [3] | |

| Calcium Mobilization | 12-OxoETE | 10 µM | Modest effect on cytosolic calcium | [2] |

| 12-OxoETE | Not specified | Inhibits LTB4-induced calcium response by ~40% | [2] |

Effect of 12-OxoETE on Monocyte Function

Direct research on the effects of 12-OxoETE on monocyte function is limited. However, studies on its precursor, 12(S)-HETE, provide insight into the potential signaling pathways that could be modulated.

Cytokine Production and Adhesion

The precursor, 12(S)-HETE, is a potent lipid mediator that activates THP-1 human monocytic cells to produce tumor necrosis factor α (TNFα) and interleukin 8 (IL-8).[5] This activation occurs at nanomolar concentrations and is linked to the activation of the canonical NF-κB signaling pathway.[5] Furthermore, 12-HETE acts as a cofactor, amplifying tissue factor expression by monocytes stimulated with P-selectin in a dose-dependent manner.[6] Another related compound, 15-oxo-ETE, has been shown to promote monocyte adhesion to endothelial cells by accelerating E-selectin expression.[7] Given the general trend of reduced activity upon oxidation, it is plausible that 12-OxoETE has a significantly lower potency in these functions compared to 12-HETE, though direct experimental verification is required.

Macrophage Efferocytosis